
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AG-490, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG-490 is a selective inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide selectively inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This ultimately leads to the inhibition of downstream gene expression and cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the JAK/STAT signaling pathway and its ability to inhibit multiple JAK kinases. However, this compound also has limitations, such as its relatively low potency and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, including the development of more potent and selective JAK inhibitors, the investigation of this compound's potential in combination therapy with other cancer drugs, and the exploration of this compound's potential in the treatment of other diseases such as autoimmune disorders and inflammatory bowel disease.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its selective inhibition of the JAK/STAT signaling pathway makes it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective JAK inhibitors.
Méthodes De Synthèse
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chlorophenyl-3-oxobutanoic acid ethyl ester. The ester is then converted into the corresponding amide using ammonium acetate and a palladium catalyst. The final step involves the reduction of the isoquinoline ring using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The selective inhibition of the JAK/STAT signaling pathway by this compound has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOXGENASFHQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)






![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)


![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)